
3-(2-氨基乙基)-5-氯-2-吡啶-3-基-1H-吲哚盐酸盐
描述
The compound “3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride” is a complex organic molecule. It is related to the class of compounds known as tryptamines . Tryptamines are a group of compounds that include neurotransmitters and psychedelic substances. They have a core structure that consists of a bicyclic indole heterocycle attached at R3 to an amino group via an ethyl side chain .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a pyridine ring, which is a six-membered ring containing one nitrogen atom . The compound also contains an aminoethyl group, which consists of an ethyl group (a two-carbon chain) attached to an amino group .科学研究应用
化学合成和结构分析:
- Molina 等人(1998 年)探索了咪唑并[4',5':3,4]吡啶并[2,3-b]吲哚环的形成,这与毛茛碱-1 和 2 等生物碱的合成有关。确定了衍生物的 X 射线晶体结构,显示了沿 b 轴形成链所需的相互作用(Molina、Fresneda、Sánz、Foces-Foces 和 Arellano,1998)。
抗菌活性:
- Anekal 和 Biradar(2012 年)对新型吲哚衍生物的合成进行了比较研究,并评估了它们的抗菌活性。他们发现,与传统方法相比,微波辅助合成提高了产率并缩短了反应时间(Anekal 和 Biradar,2012)。
抗过敏特性:
- Menciu 等人(1999 年)合成了一系列 N-(吡啶-4-基)-(吲哚-3-基)烷基酰胺,以探索新型抗过敏化合物。他们发现了具有有效抗过敏特性的化合物,在某些检测中明显比现有抗组胺药更有效(Menciu 等人,1999)。
催化应用:
- Singh 等人(2017 年)开发了具有吲哚核心的钯环,并评估了它们在各种化学反应中作为催化剂的应用,证明了它们在有机合成中的效率和潜力(Singh、Saleem、Pal 和 Singh,2017)。
晶体结构和氢键分析:
- Di(2010 年)研究了一种涉及 2-氨基-3-(1H-吲哚-3-基)丙酸衍生物的化合物的晶体结构,提供了对晶格中分子相互作用和氢键的见解(Di,2010)。
抗肿瘤活性:
- Nguyen 等人(1990 年)研究了某些吲哚衍生物的合成及其作为抗肿瘤剂的潜力,发现了具有抗肿瘤活性的新化合物(Nguyen、Lhoste、Lavelle、Bissery 和 Bisagni,1990)。
抗病毒活性:
- Ivachtchenko 等人(2015 年)合成了新型吲哚衍生物,并测试了它们对各种病毒的抗病毒特性,发现了具有显着活性和功效的化合物(Ivachtchenko、Yamanushkin、Mitkin、Kisil'、Korzinov、Vedenskii、Leneva、Bulanova、Bichko、Okun、Ivashchenko 和 Ivanenkov,2015)。
安全和危害
The safety data sheet for tryptamine hydrochloride, a related compound, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with appropriate safety measures.
作用机制
Target of Action
The compound, also known as 2-(5-chloro-2-pyridin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride, is a derivative of tryptamine . Tryptamine is an important neurotransmitter that bears a close structural and chemical similarity to serotonin . Therefore, it’s plausible that this compound may interact with serotonin receptors, which play a crucial role in various physiological processes such as mood regulation, cognition, reward, learning, memory, and numerous physiological processes .
Mode of Action
Tryptamine and its derivatives are known to inhibit in a voltage-dependent manner at the NMDA receptor . This interaction could result in changes in neuronal excitability and neurotransmission.
Biochemical Pathways
The compound may affect the serotoninergic system, given its structural similarity to tryptamine. Serotonin is produced in the central nervous system, specifically in the brainstem’s raphe nuclei, and regulates various physiological processes . The compound’s interaction with serotonin receptors could potentially affect these processes.
Pharmacokinetics
Tryptamine is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Given its potential interaction with serotonin receptors, it could potentially affect various physiological processes regulated by serotonin, including mood regulation, cognition, reward, learning, and memory .
生化分析
Biochemical Properties
3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as monoamine oxidase (MAO) and tryptophan hydroxylase, influencing the metabolism of neurotransmitters like serotonin and melatonin . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered levels of neurotransmitters and other metabolites.
Cellular Effects
The effects of 3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving serotonin receptors . It can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, 3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride exerts its effects through several mechanisms. It binds to specific receptors and enzymes, such as serotonin receptors and monoamine oxidase, leading to changes in their activity . This binding can result in the inhibition or activation of these biomolecules, thereby influencing downstream signaling pathways and gene expression. The compound’s ability to modulate enzyme activity and receptor function is central to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism. Additionally, the compound’s degradation products may have distinct biological activities that contribute to its overall effects.
Dosage Effects in Animal Models
The effects of 3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on neurotransmitter levels and cellular function . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruptions in metabolic processes. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan and serotonin . The compound interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, influencing the levels of key metabolites. These interactions can affect metabolic flux and the overall balance of neurotransmitters in the brain.
Transport and Distribution
Within cells and tissues, 3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . These interactions are crucial for the compound’s localization and its ability to exert its biological effects.
Subcellular Localization
The subcellular localization of 3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
2-(5-chloro-2-pyridin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3.ClH/c16-11-3-4-14-13(8-11)12(5-6-17)15(19-14)10-2-1-7-18-9-10;/h1-4,7-9,19H,5-6,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOLBQAWTDXCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


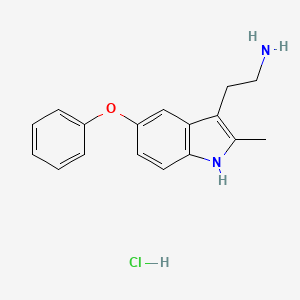
![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078130.png)
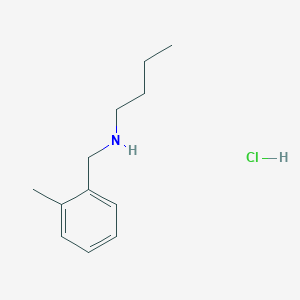
![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B3078143.png)
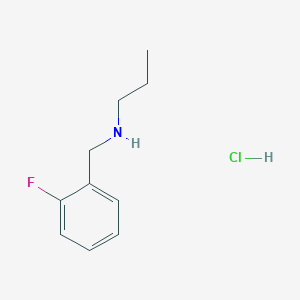
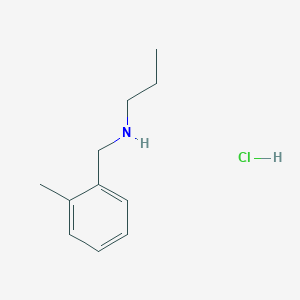

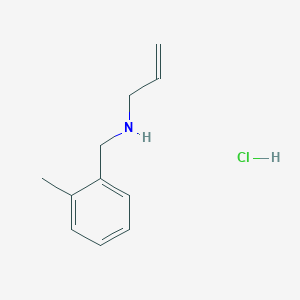
![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078183.png)





